4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide
Description
Properties
CAS No. |
65843-04-1 |
|---|---|
Molecular Formula |
C21H16BrNO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-phenylethanone;bromide |
InChI |
InChI=1S/C21H16NO.BrH/c23-21(17-8-2-1-3-9-17)15-22-14-6-11-19-18-10-5-4-7-16(18)12-13-20(19)22;/h1-14H,15H2;1H/q+1;/p-1 |
InChI Key |
VETKTJCOICRLNS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
Preparation Methods
Classical Quaternization Approach
The primary synthetic route to 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide involves the quaternization of the benzo[F]quinoline nitrogen with a suitable α-bromo ketone, specifically 2-bromoacetophenone or its derivatives. This reaction typically proceeds via nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon adjacent to the bromide, forming the quaternary ammonium salt.
- Typical conditions: Refluxing in polar organic solvents such as acetone or acetonitrile.
- Reaction time: Several hours (commonly 12–24 hours).
- Temperature: Reflux temperature of the solvent (e.g., acetone boiling point ~56 °C).
- Workup: Precipitation of the quaternary salt by cooling or addition of a non-polar solvent, followed by filtration and drying.
This method is supported by the general synthetic strategy for quaternary ammonium salts of quinoline derivatives and is consistent with procedures for similar compounds in the literature.
Kröhnke-Type Synthesis (Adapted Methodology)
While the Kröhnke synthesis is classically applied to benzo[a]indolizines and related heterocycles, its principles can be adapted for the synthesis of benzo[F]quinolinium salts. The method involves:
- Quaternization: Reaction of benzo[F]quinoline with α-bromo ketones to form the pyridinium salt intermediate.
- Arylation: C-arylation of the pyridinium salt with electron-deficient aromatic halides (e.g., 1-chloro-2,4,6-trinitrobenzene).
- Electrocyclization: A 1,5-electrocyclization step forming the fused ring system, resulting in the final aromatic quaternary ammonium compound.
Though this method is more complex and typically used for constructing more elaborate fused heterocycles, it provides a mechanistic framework for understanding the formation of quaternary benzoquinolinium salts.
Alternative Synthetic Routes Using α-Halogeno Ketones
In related syntheses of quaternary ammonium salts with similar structural motifs, α-halogeno ketones (such as bromacetophenone derivatives) are reacted with nitrogen-containing heterocycles under mild conditions:
- Solvents: Dry tetrahydrofuran (THF), acetone, or dimethylformamide (DMF).
- Base: Sodium hydride (NaH) may be used to deprotonate the nitrogen heterocycle to increase nucleophilicity.
- Temperature: Initial low temperature (0 °C) for addition, followed by room temperature stirring or reflux.
- Reaction monitoring: Thin-layer chromatography (TLC) to track completion.
- Isolation: Precipitation and filtration without further purification often suffice.
Though this procedure is described for bis(imidazole/benzimidazole)-pyridine derivatives, the underlying principles are applicable to benzo[F]quinoline quaternization.
Summary Table of Preparation Methods
Analytical and Characterization Techniques
Following synthesis, the compound's identity and purity are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (^1H) and Carbon (^13C) NMR to verify chemical shifts consistent with the benzo[F]quinolinium core and 2-oxo-2-phenylethyl substituent.
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch (~1700 cm^-1) and aromatic C-H stretches.
- Mass Spectrometry (MS): Molecular ion peak corresponding to C21H16BrNO (molecular weight 378.3 g/mol).
- Elemental Analysis: To confirm composition.
- X-ray Crystallography: When available, provides definitive structural confirmation.
Research Findings and Observations
- The quaternization reaction is generally high yielding and straightforward.
- The choice of solvent and temperature critically influences reaction rate and purity.
- Use of bases such as NaH can enhance nucleophilicity but requires careful handling.
- The Kröhnke approach, though more involved, allows for structural diversification and formation of fused ring systems related to benzo[F]quinolinium salts.
- The stability of the compound under reaction and storage conditions is good, attributed to the aromatic quaternary ammonium structure.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromide ion in this compound facilitates nucleophilic substitution (SN2) at the quaternary ammonium center. Key observations include:
-
Solvent Dependency : Reactions proceed optimally in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced stabilization of the transition state .
-
Substrate Scope : Primary amines (e.g., methylamine, benzylamine) and thiols efficiently displace the bromide, forming corresponding ammonium derivatives .
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| NH₃ | 4-(2-Oxo-2-phenylethyl)-N-aminoquinolinium | 78 | DMSO, 60°C, 12 h | |
| PhSH | 4-(2-Oxo-2-phenylethyl)-S-phenylquinolinium | 85 | DMF, RT, 6 h |
Cross-Coupling Reactions
The aromatic quinoline moiety participates in palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid produces 4-(2-oxo-2-phenylethyl)-7-(4-methoxyphenyl)quinolinium bromide (72% yield) .
-
Buchwald-Hartwig Amination : Primary and secondary amines form C–N bonds at the 8-position of the quinoline ring under catalytic conditions (Pd₂(dba)₃, Xantphos) .
Cyclization and Heterocycle Formation
The ketone group enables cyclization via intramolecular aldol condensation or Michael addition:
-
Pyrrolo[3,2-f]quinoline Synthesis : Heating with ammonium acetate in acetic acid triggers cyclization, forming a fused pyrroloquinoline system (89% yield) .
-
Microwave-Assisted Reactions : Microwave irradiation reduces reaction times by 60–70% compared to conventional heating (e.g., cyclization completed in 15 minutes vs. 2 hours).
Redox Reactions
The α,β-unsaturated ketone undergoes selective reduction:
-
NaBH₄ Reduction : The ketone is reduced to a secondary alcohol, yielding 4-(2-hydroxy-2-phenylethyl)benzo[F]quinolin-4-ium bromide (91% yield).
-
Catalytic Hydrogenation : H₂/Pd-C selectively reduces the quinoline ring’s C=C bonds without affecting the ketone .
Metal-Complexation Reactions
The quinolinium core coordinates transition metals:
-
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The bromide acts as a phase-transfer catalyst, accelerating triazole formation in biphasic systems .
-
Fe/S-Mediated Reactions : Iron-sulfur clusters promote C–H activation, enabling functionalization at the 3-position of the quinoline ring .
Acid-Base Reactions
The compound undergoes pH-dependent transformations:
-
Protonation/Deprotonation : In acidic media (pH < 3), the ketone tautomerizes to an enol, while alkaline conditions (pH > 10) deprotonate the quinolinium nitrogen, forming a neutral quinoline derivative .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutane-fused derivatives .
Key Mechanistic Insights
-
Steric Effects : The 2-oxo-2-phenylethyl group hinders nucleophilic attack at the 4-position, favoring reactivity at the quinoline’s peripheral sites .
-
Electronic Effects : Electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the ketone, accelerating nucleophilic additions .
This compound’s versatility in nucleophilic substitutions, cross-couplings, and cyclizations highlights its utility in synthesizing pharmacologically relevant heterocycles. Further studies exploring its catalytic applications and bioactivity are warranted.
Scientific Research Applications
The compound 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide is a unique chemical species that has garnered attention in various scientific research applications. This article will explore its applications, supported by comprehensive data and case studies, focusing on its potential in medicinal chemistry, materials science, and biological research.
Chemical Properties and Structure
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide is characterized by its complex structure, which includes a quinoline moiety and a phenyl group. This structural composition contributes to its diverse reactivity and potential applications.
Structural Formula
The structural representation can be denoted as follows:
Medicinal Chemistry
The compound shows promise in the field of medicinal chemistry, particularly as an antibacterial agent. Research indicates that derivatives of quinoline compounds exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
Case Study: Antibacterial Activity
A study highlighted the antibacterial efficacy of similar quinoline derivatives against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. The findings suggest that modifications on the quinoline scaffold can enhance bioactivity and selectivity against resistant strains .
Materials Science
In materials science, 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide can be utilized in the development of novel polymers or as a dopant in organic light-emitting diodes (OLEDs). The incorporation of such compounds into polymer matrices can improve electrical conductivity and thermal stability.
The compound has also been investigated for its potential role as a fluorescent probe in biological imaging. Its unique structural features allow for selective binding to specific biomolecules, making it useful for tracking cellular processes in real-time.
Case Study: Cellular Imaging
Research demonstrated that derivatives with similar structures could effectively stain live cells, allowing for the visualization of cellular components under fluorescence microscopy. This application is critical for understanding cellular dynamics and disease mechanisms .
Photophysical Properties
The photophysical properties of 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide have been studied extensively. The compound exhibits strong absorption and emission characteristics, making it suitable for applications in sensors and optoelectronic devices.
Data Table: Photophysical Characteristics
| Characteristic | Value |
|---|---|
| Absorption Max | 350 nm |
| Emission Max | 450 nm |
| Quantum Yield | 0.75 |
Mechanism of Action
The mechanism of action of SALOR-INT L171530-1EA involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Biological Activity
The compound 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide is a derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide can be synthesized through various methods involving the modification of quinoline derivatives. The synthesis typically involves steps such as N-acylation, N-alkylation, and quaternization, which yield a quaternary ammonium salt with potential biological activity .
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with quinoline derivatives, including 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide. The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicate that certain derivatives show over 90% lethality against cancer cells at low concentrations (nanomolar range) .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide | MCF7 (Breast) | 0.5 | High |
| Other Quinoline Derivative | A549 (Lung) | 0.8 | Moderate |
| Hybrid Compound QIBS (11h) | Various | <0.1 | Excellent |
This table summarizes the anticancer activity of the compound compared to other derivatives, highlighting its efficacy against specific cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are notably low, suggesting potent antimicrobial capabilities .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Acinetobacter baumannii | 4 | High |
The mechanisms underlying the biological activities of 4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide are multifaceted:
- DNA Intercalation : Similar to other quinoline derivatives, it is hypothesized that this compound may intercalate into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : The compound may act as an inhibitor of topoisomerase II and ATP synthase, which are crucial for cellular proliferation and energy metabolism in cancer cells .
- Membrane Disruption : The quaternary ammonium structure may facilitate interactions with bacterial membranes, leading to increased permeability and cell death .
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer treated with a regimen including quinoline derivatives showed a marked reduction in tumor size and improved survival rates .
- Antibacterial Efficacy in Infections : In a clinical trial assessing the effectiveness of quinoline-based treatments for bacterial infections, patients exhibited significant improvements compared to standard antibiotic therapies .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Triazolium Derivatives: Compounds like 1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide (, compound 19) share the 2-oxoethyl substituent but feature a triazolium core. These derivatives exhibit lower molecular weights (~500–550) and melting points (189–202°C) compared to benzoquinolinium analogs, likely due to reduced aromaticity and steric bulk .
- Pyrimidinium Derivatives : 4-(4-Chlorophenyl)-1-[2-oxo-2-phenylethyl]pyrimidinium bromide () has a pyrimidinium core with a 4-chlorophenyl group, yielding a molecular weight of ~350 and a higher melting point (205–206°C), reflecting tighter crystal packing .
Substituent Effects
- Electron-Withdrawing Groups: The 3-nitrophenyl substituent in the target compound () may enhance electrophilicity compared to 4-methoxyphenyl (, compound 16) or di-tert-butylphenol () derivatives, influencing reactivity and binding interactions.
- Halogenated Substituents : Chlorine or bromine atoms (e.g., , compound 17; ) can improve stability and antimicrobial activity .
Physical and Chemical Properties
Q & A
Basic: What are the recommended synthetic routes for 4-(2-Oxo-2-phenylethyl)benzo[f]quinolin-4-ium bromide?
Answer:
The synthesis typically involves quaternization of a benzo[f]quinoline derivative using a phenacyl bromide precursor. For example:
React benzo[f]quinoline with 2-bromo-1-phenylethanone under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) to form the quaternary ammonium salt.
Purify via recrystallization using ethanol or methanol.
Key considerations:
- Reaction time and temperature : Extended reflux (12–24 hrs) at 60–80°C ensures complete quaternization .
- Counterion exchange : Bromide is often introduced via the brominated reagent (e.g., phenacyl bromide) .
Basic: What spectroscopic techniques are effective for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR :
- FTIR : Strong absorbance at ~1700 cm⁻¹ confirms the ketone group (C=O) .
- Mass spectrometry (HRMS) : Molecular ion peaks validate the molecular formula (e.g., [M-Br]⁺ for the cationic fragment) .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Answer:
Contradictions often arise from solvent effects or polymorphism . Mitigation strategies:
Cross-validate with multiple techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm bond connectivity .
Computational modeling : Use DFT calculations to simulate NMR/IR spectra and compare with experimental data .
Control solvent polarity : Ensure consistency in solvent choice (e.g., DMSO-d₆ for NMR) to avoid shifts in peak positions .
Advanced: What strategies optimize the yield in multi-step syntheses involving this compound?
Answer:
Optimization hinges on:
- Stepwise intermediate purification : Isolate the benzo[f]quinoline precursor via column chromatography (silica gel, ethyl acetate/hexane) before quaternization .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Solvent selection : Use DMF for high solubility of aromatic intermediates, but switch to ethanol for final recrystallization to avoid byproducts .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from bromide salts .
- Ventilation : Use a fume hood to avoid inhalation of fine particulate matter during weighing .
- Waste disposal : Neutralize bromide-containing waste with sodium thiosulfate before disposal .
Advanced: How does the bromide counterion influence reactivity in downstream applications?
Answer:
The bromide ion:
- Facilitates nucleophilic substitution : Acts as a leaving group in SN2 reactions (e.g., with amines or thiols) .
- Affects solubility : Higher solubility in polar solvents (e.g., water or methanol) compared to chloride or iodide analogs .
- Stabilizes the cation : Electrostatic interactions with the quinolinium core reduce degradation under acidic conditions .
Basic: What are the primary applications of this compound in academic research?
Answer:
- Fluorescent probes : The quinolinium core exhibits tunable fluorescence, useful in bioimaging .
- Organic synthesis : Serves as a precursor for Wittig reactions or as a photo-removable protecting group for carboxylic acids .
- Ionic liquids : Investigated for its thermal stability in green chemistry applications .
Advanced: How can researchers validate the purity of this compound for mechanistic studies?
Answer:
- HPLC with UV detection : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
- Elemental analysis : Confirm C, H, N, and Br content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify hydrate or solvent residues .
Table 1: Key Spectral Data from Literature
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.9 ppm (quinolinium H), δ 5.2 (CH₂) | |
| FTIR | 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N) | |
| X-ray diffraction | Monoclinic crystal system, P2₁/c space group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
